molecular formula C16H15FN4 B12247956 1-(5-Fluoropyrimidin-2-yl)-4-phenylpiperidine-4-carbonitrile

1-(5-Fluoropyrimidin-2-yl)-4-phenylpiperidine-4-carbonitrile

Cat. No.: B12247956
M. Wt: 282.32 g/mol
InChI Key: RXSQWKLFHAAREN-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-2-yl)-4-phenylpiperidine-4-carbonitrile is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluoropyrimidine moiety, a phenyl group, and a piperidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-phenylpiperidine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 5-fluoropyrimidine with a suitable piperidine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow biocatalysis, which enhances mass transfer and resource-efficient synthesis. This method utilizes immobilized enzymes to catalyze the reaction, providing high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyrimidin-2-yl)-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)-4-phenylpiperidine-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Fluoropyrimidin-2-yl)-4-phenylpiperidine-4-carbonitrile stands out due to its unique combination of a fluoropyrimidine moiety and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H15FN4

Molecular Weight

282.32 g/mol

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-phenylpiperidine-4-carbonitrile

InChI

InChI=1S/C16H15FN4/c17-14-10-19-15(20-11-14)21-8-6-16(12-18,7-9-21)13-4-2-1-3-5-13/h1-5,10-11H,6-9H2

InChI Key

RXSQWKLFHAAREN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=CC=C2)C3=NC=C(C=N3)F

Origin of Product

United States

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